molecular formula C15H18N2O3S B2570072 6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898462-55-0

6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2570072
CAS No.: 898462-55-0
M. Wt: 306.38
InChI Key: XZIBLPCEVDWYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a sulfonamide derivative of the tricyclic compound 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, which is the IUPAC name for Pyroquilon (C₁₁H₁₁NO, MW 173.21 g/mol) . Pyroquilon is a known fungicide effective against rice blast disease . The target compound introduces a pyrrolidine-1-sulfonyl group at the 6-position of the tricyclic core, altering its physicochemical and biological properties. Its molecular formula is C₁₅H₁₉N₂O₃S (MW 312.40 g/mol), with a SMILES string of O=C1CCc2cccc3CCN1c23S(=O)(=O)N4CCCC4 (derived from Pyroquilon’s SMILES in and sulfonyl group addition).

Structural characterization tools like NMR (e.g., ¹H and ¹³C in ) and X-ray crystallography (via SHELX programs ) are critical for confirming its conformation.

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-14-4-3-11-9-13(10-12-5-8-17(14)15(11)12)21(19,20)16-6-1-2-7-16/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIBLPCEVDWYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new sulfonyl derivatives.

Scientific Research Applications

6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Molecular Weight : Derivatives with larger substituents (e.g., , MW 532.62) exhibit significantly higher molecular weights than the target compound (312.40), which may impact membrane permeability and pharmacokinetics.

Physicochemical Properties

Property Target Compound Pyroquilon 6-Acetylpiperazine Derivative
Solubility (Polarity) Moderate (sulfonyl enhances polarity; pyrrolidine adds hydrophobicity) Low (ketone-only) High (acetylpiperazine increases polarity)
LogP ~2.5 (estimated) 1.8 ~1.2
Hydrogen Bond Acceptors 5 (2x O, 3x N) 2 (O, N) 7 (4x O, 3x N)

Biological Activity

The compound 6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one represents a novel class of azapolycyclic compounds that have garnered attention for their potential biological activities, particularly in the modulation of cholinergic functions and as therapeutic agents in various medical applications.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a pyrrolidine sulfonyl group, which influences its interaction with biological targets. The molecular formula is C14H17N2O2SC_{14}H_{17}N_{2}O_{2}S with a molecular weight of approximately 281.36 g/mol.

Research indicates that compounds similar to This compound interact with neuronal nicotinic acetylcholine receptors (nAChRs). These interactions can modulate cholinergic signaling pathways, which are crucial in various physiological processes including cognition, muscle contraction, and neurotransmission .

Antitumor Activity

Studies have demonstrated that related azapolycyclic compounds exhibit significant antitumor activity by inhibiting the proliferation of cancer cells. For instance, derivatives of this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. By enhancing cholinergic transmission, it may offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia .

Anti-inflammatory Properties

In addition to its neuroprotective effects, there is evidence suggesting that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of neuroinflammation, where modulation of inflammatory cytokines could mitigate neuronal damage .

Research Findings and Case Studies

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range.
Neuroprotective assays Showed increased neuronal survival in the presence of neurotoxic agents, suggesting protective effects against oxidative stress.
Inflammation models Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in LPS-stimulated microglial cells, indicating potential for treating neuroinflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.